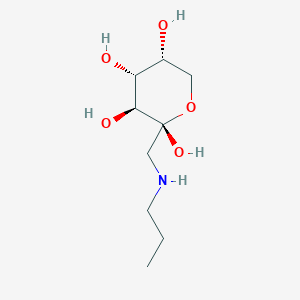
3-(alpha-L-fucopyranosyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(alpha-L-fucopyranosyl)-1-propene is a complex organic compound that features a fucose sugar moiety linked to a propene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(alpha-L-fucopyranosyl)-1-propene typically involves the chemical modification of fucose or its derivatives. One common method is the glycosylation of propene using alpha-L-fucopyranosyl chloride under controlled conditions. The reaction requires a suitable catalyst, such as a Lewis acid, and is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic methods can offer a more environmentally friendly approach, utilizing enzymes such as fucosidases to catalyze the formation of the compound from fucose and propene.
Análisis De Reacciones Químicas
Types of Reactions: 3-(alpha-L-fucopyranosyl)-1-propene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: The compound can be oxidized to form fucose derivatives or open-chain sugars.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various fucose-substituted compounds.
Aplicaciones Científicas De Investigación
3-(alpha-L-fucopyranosyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex glycoconjugates and glycoproteins.
Biology: The compound is used in the study of carbohydrate-protein interactions and cell surface recognition processes.
Industry: The compound is used in the production of bioactive materials and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-(alpha-L-fucopyranosyl)-1-propene exerts its effects involves its interaction with specific molecular targets. The fucose moiety can bind to lectins or other carbohydrate-binding proteins, influencing cellular processes such as adhesion, signaling, and immune response.
Molecular Targets and Pathways:
Lectins: These proteins recognize and bind to specific carbohydrate structures, mediating cell-cell interactions.
Immune Response: The compound can modulate immune responses by interacting with immune cells and influencing cytokine production.
Comparación Con Compuestos Similares
Fucose: The monosaccharide form of fucose.
Fucoidan: A sulfated polysaccharide found in seaweed.
Fucosylated Glycoproteins: Proteins modified with fucose residues.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-prop-2-enyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-4-6-8(11)9(12)7(10)5(2)13-6/h3,5-12H,1,4H2,2H3/t5-,6-,7+,8+,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPCOUHVRDOEN-OFPUPOEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CC=C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CC=C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione](/img/structure/B8044670.png)


![ethyl 4-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]benzoate](/img/structure/B8044686.png)

![tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B8044716.png)




![(2R,4aR,6S,7R,8S,8aS)-2-phenyl-7-phenylmethoxy-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B8044754.png)
